
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a chloro and nitro group on the pyridine ring, and a benzamide moiety substituted with diisopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a halogenated pyridine derivative with an appropriate amine. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium acetate or cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium acetate, cesium carbonate, polar aprotic solvents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted pyridines.
Reduction: Amino derivatives.
Oxidation: Oxidized benzamides.
Scientific Research Applications
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to the active site, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another nitropyridine derivative with kinase inhibitory activity.
2-Chloro-3-nitropyridine-4-ol: A related compound used in the synthesis of various organic molecules.
Uniqueness
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of diisopropyl groups on the benzamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other nitropyridine derivatives .
Properties
Molecular Formula |
C18H20ClN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(6-chloro-3-nitropyridin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-11(2)21(12(3)4)18(23)14-8-6-5-7-13(14)17-15(22(24)25)9-10-16(19)20-17/h5-12H,1-4H3 |
InChI Key |
JPNJQONSJBDKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


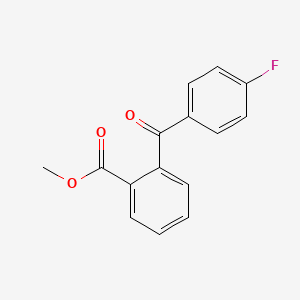
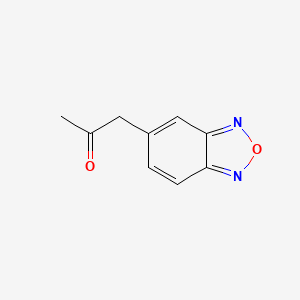
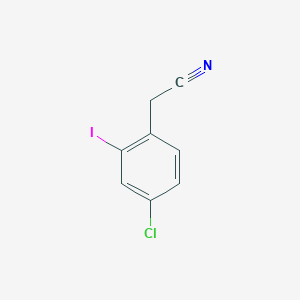
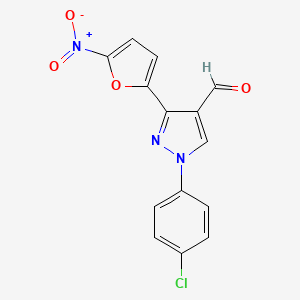


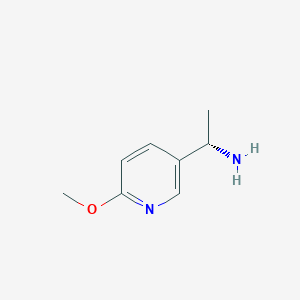
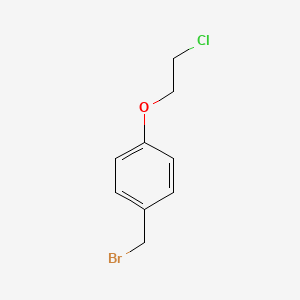
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)
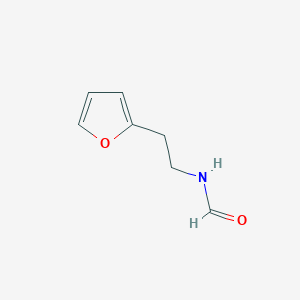
![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)
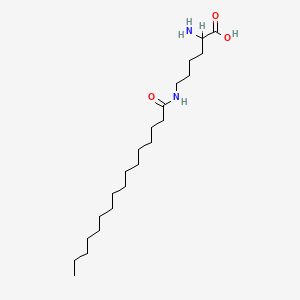

![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
